1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2BrF4NO3. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, nitro, and trifluoromethoxy groups.
Preparation Methods
The synthesis of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets and pathways within a system. The bromine, fluorine, nitro, and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with other molecules . These interactions can lead to various effects, depending on the specific application and context of use .
Comparison with Similar Compounds
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene can be compared with similar compounds such as:
- 1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene
- 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene
- 4-Bromo-α,α,α,2-tetrafluoroanisole
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring.
Properties
IUPAC Name |
1-bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO3/c8-3-1-4(9)5(13(14)15)2-6(3)16-7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNWCTZAWJRZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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